(5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule It features a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with a halogenated carboxylic acid or ester.
Coupling Reactions: The pyrazole and thiazolidinone intermediates are coupled using a base-catalyzed condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, leading to various reduced derivatives.
Substitution: The aromatic rings and the thiazolidinone core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrazole derivatives, thioethers.
Substitution Products: Halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to explore these possibilities.
Biochemical Probes: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring and thiazolidinone core are likely involved in binding interactions, while the substituents may modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(3-isopropoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(3-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of substituents in (5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one imparts distinct chemical and biological properties. The isobutoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems.
Properties
CAS No. |
623936-38-9 |
---|---|
Molecular Formula |
C28H31N3O3S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O3S2/c1-19(2)18-34-24-13-8-12-23(20(24)3)26-21(17-31(29-26)22-10-6-5-7-11-22)16-25-27(32)30(28(35)36-25)14-9-15-33-4/h5-8,10-13,16-17,19H,9,14-15,18H2,1-4H3/b25-16- |
InChI Key |
NJLXBNOKBFOPRK-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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